H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid
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Overview
Description
H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid is a synthetic compound that belongs to the class of peptidomimetics These compounds are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability
Preparation Methods
The synthesis of H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The synthetic route typically starts with the protection of amino groups, followed by the coupling of amino acids and other building blocks using reagents such as carbodiimides. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve automated peptide synthesizers to streamline the process and ensure high purity and yield .
Chemical Reactions Analysis
H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds, breaking the compound into smaller fragments.
Scientific Research Applications
H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid has several scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: The compound is employed in research related to protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound is investigated for its potential as an opioid receptor ligand, which could lead to the development of new analgesics with reduced side effects.
Mechanism of Action
H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid exerts its effects by interacting with opioid receptors, particularly the delta opioid receptor. The compound binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that modulate pain perception and emotional responses. The molecular targets include G-protein coupled receptors, which initiate a cascade of events resulting in analgesic and anxiolytic effects .
Comparison with Similar Compounds
H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid can be compared with other peptidomimetics such as:
H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid: This compound has a similar structure but lacks the acetyl group, which may affect its stability and bioavailability.
H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid: This variant includes a different functional group, which can alter its binding affinity and selectivity for opioid receptors .
This compound stands out due to its specific modifications that enhance its therapeutic potential and reduce undesirable side effects.
Properties
Molecular Formula |
C35H42N6O4 |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
N-[5-acetamido-1-(1H-benzimidazol-2-yl)pentyl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C35H42N6O4/c1-21-16-26(43)17-22(2)27(21)19-28(36)35(45)41-20-25-11-5-4-10-24(25)18-32(41)34(44)40-31(14-8-9-15-37-23(3)42)33-38-29-12-6-7-13-30(29)39-33/h4-7,10-13,16-17,28,31-32,43H,8-9,14-15,18-20,36H2,1-3H3,(H,37,42)(H,38,39)(H,40,44) |
InChI Key |
IOSGXZKTOLVOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)C)C4=NC5=CC=CC=C5N4)N)C)O |
Origin of Product |
United States |
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